REACTION_CXSMILES
|
[S:1]1[CH:5]=[C:4]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[N:3]=[CH:2]1.C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[C:24]([C:26]1[CH:27]=[C:28]([S:33](Cl)(=[O:35])=[O:34])[CH:29]=[CH:30][C:31]=1[F:32])#[N:25].[Cl-].[NH4+]>O1CCCC1>[C:24]([C:26]1[CH:27]=[C:28]([S:33]([N:6]([C:4]2[N:3]=[CH:2][S:1][CH:5]=2)[C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])(=[O:35])=[O:34])[CH:29]=[CH:30][C:31]=1[F:32])#[N:25] |f:1.2,4.5|
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Name
|
|
Quantity
|
0.5 g
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Type
|
reactant
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Smiles
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S1C=NC(=C1)NC(OC(C)(C)C)=O
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
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C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
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Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
0.453 g
|
Type
|
reactant
|
Smiles
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C(#N)C=1C=C(C=CC1F)S(=O)(=O)Cl
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
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Smiles
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[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
After stirring for 1 hour at 0° C. the reaction mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was cooled to −78° C.
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Type
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TEMPERATURE
|
Details
|
The mixture was warmed to room temperature for 16 hours
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Duration
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16 h
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×20.0 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
Combined organic layers were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
This crude residue was purified
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1F)S(=O)(=O)N(C(OC(C)(C)C)=O)C=1N=CSC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |